molecular formula C12H24N2O2 B1291350 tert-Butyl 2-propylpiperazine-1-carboxylate CAS No. 1027511-67-6

tert-Butyl 2-propylpiperazine-1-carboxylate

Cat. No. B1291350
M. Wt: 228.33 g/mol
InChI Key: PYTGOQORCFQPSZ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-propylpiperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group at the 1-position and a propyl group at the 2-position. Piperazine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives can be complex, involving multiple steps and the use of chiral auxiliaries to achieve the desired stereochemistry. For example, the synthesis of related compounds such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involves the preparation from L-alanine and the use of enantiomerically pure auxiliaries for dipeptide synthesis . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives is often confirmed using spectroscopic methods such as NMR, LCMS, and IR, as well as X-ray diffraction studies. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data to crystallize in the monoclinic crystal system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperazine-1-carboxylate derivatives includes various transformations such as the Mitsunobu reaction, which can be used to synthesize stereoisomers of the compound . Additionally, the compound can undergo reactions such as Michael additions with cuprates to introduce aryl groups with high diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives, such as solubility, melting point, and boiling point, are influenced by the substituents on the piperazine ring. These properties are essential for the compound's application in synthesis and its pharmacokinetic profile. The intermolecular interactions, such as hydrogen bonding and (\pi)-(\pi) stacking, can also affect the compound's solid-state architecture and stability .

Scientific Research Applications

If you have more specific information about the context in which this compound is being used, I would be happy to try to provide a more detailed analysis. Alternatively, if you’re interested in general information about this compound, I can tell you that it has a molecular weight of 228.33 , and it’s typically stored at room temperature in an inert atmosphere . It’s available in liquid, solid, or semi-solid form .

  • ®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride : This is a variant of the compound that includes a hydrochloride group. It has a molecular weight of 264.8 and is typically stored in an inert atmosphere at 2-8°C . It is available in solid form .

  • (S)-tert-Butyl 2-propylpiperazine-1-carboxylate : This is another variant of the compound. It has a molecular weight of 228.33 and is typically stored in a dark place, in an inert atmosphere, at room temperature . It is available in liquid, solid, or semi-solid form .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 2-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGOQORCFQPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619631
Record name tert-Butyl 2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-propylpiperazine-1-carboxylate

CAS RN

1027511-67-6
Record name 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org

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